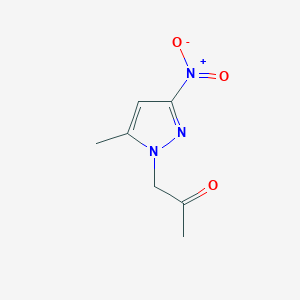
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one, also known as MNP, is a pyrazole-based nitro compound that has been studied extensively for its potential applications in the fields of medicine and science. MNP is a highly versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a drug delivery system, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has been studied extensively for its potential applications in the fields of medicine and science. It has been used as a reagent in organic synthesis, as a drug delivery system, and as a potential therapeutic agent. In addition, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has been studied for its potential use as a pesticide, a fungicide, and a biocide. Furthermore, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has been studied for its potential use in the field of nanotechnology.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is not fully understood. However, it is believed that the compound acts by inhibiting the action of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to a decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has been shown to possess anti-inflammatory and anti-viral properties, as well as to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to possess anti-inflammatory and anti-viral properties. In addition, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has been shown to inhibit the growth of certain bacteria and fungi, and to possess antioxidant properties. Furthermore, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has been shown to possess antinociceptive and anti-hyperalgesic properties, as well as to possess anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one has many advantages as a reagent for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a drug delivery system, and as a potential therapeutic agent. In addition, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is a relatively inexpensive compound, and is easy to obtain and store. Furthermore, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is a relatively safe compound to work with, and does not require special handling or storage.
However, there are also some limitations to the use of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one in laboratory experiments. It is important to note that 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is a highly toxic compound, and can be hazardous if not handled properly. Furthermore, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is a relatively unstable compound, and can degrade over time if not stored properly. In addition, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one can be difficult to synthesize, and can require the use of hazardous chemicals.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one in the fields of medicine and science. For example, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one could be used as a drug delivery system, as a potential therapeutic agent, as a pesticide, a fungicide, or a biocide, or as a potential nanomaterial. In addition, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one could be studied further for its potential use in the treatment of cancer, as well as for its potential use in the treatment of other diseases and conditions. Finally, 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one could be studied further for its potential use in the field of nanotechnology, as well as for its potential use in the development of new materials and technologies.
Métodos De Síntesis
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one can be synthesized through a variety of methods, including the use of a nitration reaction. In this reaction, an alkyl halide is reacted with a nitrating agent, such as nitric acid, to produce a nitroalkane. This nitroalkane is then reacted with a base, such as sodium hydroxide, to produce the desired 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one compound. Other methods for synthesizing 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one include the use of a nitro-alkylation reaction, the use of a nitro-reduction reaction, and the use of a Grignard reaction.
Propiedades
IUPAC Name |
1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5-3-7(10(12)13)8-9(5)4-6(2)11/h3H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBIALMZSYFKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358586 |
Source


|
| Record name | 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one | |
CAS RN |
957511-87-4 |
Source


|
| Record name | 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

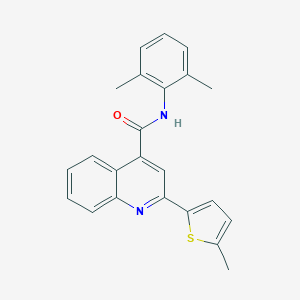
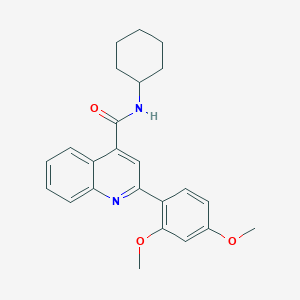
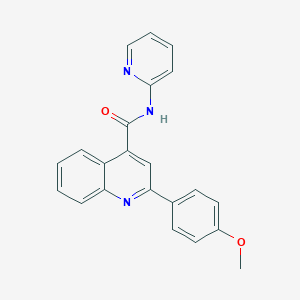

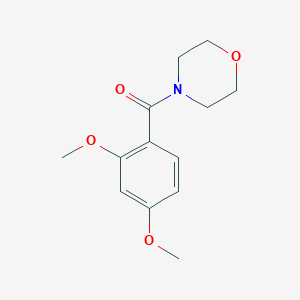
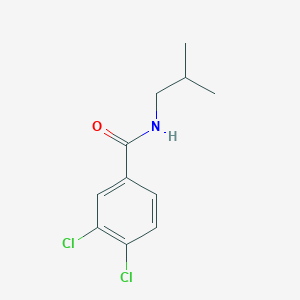
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)


